molecular formula C10H12O3 B8325637 (R)-2-(2-methoxyphenyl)propionic acid

(R)-2-(2-methoxyphenyl)propionic acid

Cat. No. B8325637
M. Wt: 180.20 g/mol
InChI Key: NUSLQDOXLCYVTQ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(2-methoxyphenyl)propionic acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-(2-methoxyphenyl)propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(2-methoxyphenyl)propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(2R)-2-(2-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H12O3/c1-7(10(11)12)8-5-3-4-6-9(8)13-2/h3-7H,1-2H3,(H,11,12)/t7-/m1/s1

InChI Key

NUSLQDOXLCYVTQ-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1OC)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1OC)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The titled compound was prepared from o-methoxyphenylacetic acid in 39% yield in the same manner as the preparation of 2-(2-Chlorophenyl)propionic acid in Example 184a.
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Yield
39%

Synthesis routes and methods II

Procedure details

As shown in step 4-i of Scheme 4, to a solution of diisopropylamine (6.70 g, 9.28 mL, 66.2 mmol) in THF (60 mL) at −78° C. under N2 was added n-butyllithium (33.1 mL of 2.0 M in cyclohexane, 66.2 mmol) and the solution was stirred for 40 minutes. A solution of 2-(2-methoxyphenyl)acetic acid (5.00 g, 30.1 mmol) in THF (30 mL) was added dropwise, then the reaction was allowed to warm to room temperature over one hour. The reaction was then cooled to −78° C. and iodomethane (4.27 g, 1.87 mL, 30.1 mmol) was added to the reaction in one portion. The reaction was warmed to room temperature 18 hours, 15 mL of water was added, and the organics were collected and the volatiles removed under reduced pressure. The residue was acidified with 1N HCl and the crude product extracted with Et2O (3×). The combined organics were dried over MgSO4, filtered, concentrated under reduced pressure, and the residue purified by medium pressure chromatography on silica gel (25 to 50% EtOAc in hexanes) to give 2-(2-methoxyphenyl)propanoic acid as a white solid (Compound 2008, 4.86 g, 85% yield): 1H NMR (CDCl3) δ 7.31-7.21 (m, 2H), 7.01-6.84 (m, 2H), 4.09 (q, J=7.2 Hz, 1H), 3.84 (s, 3H), 1.49 (d, J=7.2 Hz, 3H).
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9.28 mL
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60 mL
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33.1 mL
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5 g
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30 mL
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solvent
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1.87 mL
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15 mL
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solvent
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